molecular formula C9H18O2 B045779 Methyl octanoate CAS No. 111-11-5

Methyl octanoate

Cat. No. B045779
CAS RN: 111-11-5
M. Wt: 158.24 g/mol
InChI Key: JGHZJRVDZXSNKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl octanoate is synthesized through esterification, a reaction where octanoic acid reacts with methanol in the presence of an acid catalyst. This process can yield methyl octanoate with high efficiency and purity. The synthesis of related compounds, such as 2-Methyl octanoic acid, has been reported, obtained from diethyl malonate through hexylation, methylation, hydrolysis, and decarboxylation processes, showcasing the diverse methods available for synthesizing ester compounds (Song Yun, 2001).

Molecular Structure Analysis

The molecular structure of methyl octanoate consists of a methyl ester group attached to an octanoic acid chain. This structure is significant for its physical and chemical properties, influencing its solubility, boiling point, and interactions with other molecules. The compound's molecular structure is a key factor in its role as a solvent and in its biological activity.

Chemical Reactions and Properties

Methyl octanoate undergoes various chemical reactions characteristic of esters, including hydrolysis, transesterification, and oxidation. Its reactivity towards these processes makes it a valuable compound in organic synthesis and industrial applications. The compound's chemical properties, such as its reactivity with sulfides and its ability to form hydrocarbons upon deoxygenation over catalysts, highlight its versatility in chemical transformations (Tanate Danuthai et al., 2009).

Physical Properties Analysis

The physical properties of methyl octanoate, including its boiling point, melting point, and solubility in various solvents, are influenced by its molecular structure. These properties are critical for its use in different applications, from flavors and fragrances to solvents in chemical syntheses. The assay of octanoate in oils and fats demonstrates its role in understanding oxidative deterioration, highlighting the importance of its physical properties in quality control and analysis processes (K. E. Peers & P. Swoboda, 1979).

Scientific Research Applications

  • Pest Management : Methyl octanoate, along with methyl decanoate, has been found to accelerate the development of azalea lace bug on Rhododendron sp., indicating its potential impact on pest management (Coffelt & Schultz, 1988).

  • Food Industry : It serves as a measure of oxidative deterioration in oils and fats, particularly when initial peroxides are destroyed, thus playing a crucial role in assessing food quality (Peers & Swoboda, 1979).

  • Environmental Chemistry : In environmental chemistry, methyl octanoate partitioning aids in estimating mercury-sulfide speciation in sediment pore waters, influencing the availability of mercury to methylating bacteria under sulfidic conditions (Benoit, Mason, & Gilmour, 1999).

  • Agriculture : It can increase the yield of seed cotton and lint, though higher concentrations may affect fiber strength and elongation rate (Gan Li-jun, 2009).

  • Fuel and Chemical Production : Methyl octanoate conversion on H-ZSM5 zeolite catalysts is a model reaction for producing hydrocarbon fuels and chemicals from biodiesel, yielding a range of hydrocarbons and significant amounts of aromatics (Danuthai et al., 2009).

  • Chemical Analysis : Its presence as a prominent GC peak product from the thermal decomposition of isomeric methyl epoxyhydro-peroxy-10-octadecenoates is significant in chemical analysis (Gardner & Selke, 1984).

Safety And Hazards

Methyl octanoate is combustible . Inhalation or contact with the material may irritate or burn skin and eyes. Fire may produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or asphyxiation .

Future Directions

Methyl octanoate shows promise to directly produce standard diesel components from biodiesel . This could potentially address some of the limitations of biodiesel, such as high cloud point and pour point, lower heat content compared to conventional diesel fuels, and limited storage time .

properties

IUPAC Name

methyl octanoate
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3
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InChI Key

JGHZJRVDZXSNKQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)OC
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Molecular Formula

C9H18O2
Record name METHYL OCTANOATE
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DSSTOX Substance ID

DTXSID2026864
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Molecular Weight

158.24 g/mol
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Physical Description

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals., Liquid, Colorless liquid with a strong fruity odor like oranges; [HSDB], colourless to pale yellow, oily liquid with a winey, fruity, orange odour
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Boiling Point

192.9 °C @ 760 mm Hg, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Solubility

Insoluble in water; very soluble in alcohol, ether, In water, 64.4 mg/l @ 20 °C, 0.0644 mg/mL at 20 °C, soluble in alcohol; insoluble in water
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Density

0.8775 @ 20 °C/4 °C, 0.875-0.890
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Product Name

Methyl octanoate

Color/Form

COLORLESS, OILY LIQUID

CAS RN

111-11-5
Record name METHYL OCTANOATE
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Melting Point

-40 °C
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Record name Methyl caprylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,010
Citations
PT Do, M Chiappero, LL Lobban, DE Resasco - Catalysis letters, 2009 - Springer
… This result supports the concept that in the methyl octanoate conversion, primary products … that in the presence of hydrogen conversion of methyl octanoate to octanoic acid is dominant (…
Number of citations: 226 link.springer.com
L Sahraoui, K Khimeche, A Dahmani, I Mokbel… - The Journal of Chemical …, 2016 - Elsevier
… As for methyl octanoate and methyl decanoate, our experimental data are in good agreement with the different literature data [15], [16], [17], [18], [20], [22], the mean relative deviation do …
Number of citations: 38 www.sciencedirect.com
X Zheng, D Qu, Y Bao, G Qin, Y Liu… - Journal of Chemical & …, 2021 - ACS Publications
… Three samples (methyl pentanoate, methyl octanoate, and methyl decanoate) used in this study are all transparent, so the correction caused by samples can be neglected. The …
Number of citations: 10 pubs.acs.org
SM Rasulov, IA Isaev, M Dzida, IM Abdulagatov - Fuel, 2021 - Elsevier
… , T S , ρ S ) of methyl octanoate (caprylate) as one of the key … saturated vapor phase of methyl octanoate was considered as … thermodynamic properties of methyl octanoate at saturation. …
Number of citations: 11 www.sciencedirect.com
MJ van Bommel, HAJ Oonk… - Journal of Chemical & …, 2004 - ACS Publications
Molar heat capacities of 13 methyl esters of the linear carboxylic acids from methyl octanoate to methyl eicosanoate were measured from 5 K to 350 K. The derived thermodynamic …
Number of citations: 74 pubs.acs.org
B Rotavera, EL Petersen - Proceedings of the Combustion Institute, 2013 - Elsevier
… Ar) using a heated shock tube for methyl octanoate (C 9 H 18 O 2 ), … order for the pure fuels: methyl octanoate < n-nonane < … Methyl octanoate also displayed significantly lower pressure …
Number of citations: 35 www.sciencedirect.com
G Dayma, SM Sarathy, C Togbé, C Yeung… - Proceedings of the …, 2011 - Elsevier
… As part of continuing efforts to improve the knowledge of renewable fuels oxidation, we present new experimental and modeling results for the oxidation of methyl octanoate (MO), a …
Number of citations: 78 www.sciencedirect.com
B Rotavera, EL Petersen - Fuel, 2014 - Elsevier
… Ar) for 10 ternary blends of methyl octanoate, n-nonane, and … show that addition of methyl octanoate to blends of n-nonane … to variation in the ratio of methyl octanoate to n-nonane for all …
Number of citations: 13 www.sciencedirect.com
Z Yuan, X Zhang, Y Wang, W Nie, J Yin, S Ma… - Fluid Phase Equilibria, 2021 - Elsevier
… , methyl hexanoate and methyl octanoate are the three typical … of methyl octanoate in the JSR and developed a detailed chemical kinetic model to study the oxidation of methyl octanoate…
Number of citations: 3 www.sciencedirect.com
C Togbe, G Dayma, A Mze-Ahmed, P Dagaut - Energy & fuels, 2010 - ACS Publications
… the methyl octanoate−1-butanol mixtures are less prone to emitting acetaldehyde than the corresponding methyl octanoate… to the methyl octanoate subscheme used in the present work. …
Number of citations: 47 pubs.acs.org

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